molecular formula C12H14Cl3NO B5870627 1-[2-(2,4,6-trichlorophenoxy)ethyl]pyrrolidine

1-[2-(2,4,6-trichlorophenoxy)ethyl]pyrrolidine

Cat. No.: B5870627
M. Wt: 294.6 g/mol
InChI Key: PAMOTCMNPVSGAK-UHFFFAOYSA-N
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Description

1-[2-(2,4,6-Trichlorophenoxy)ethyl]pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring attached to a 2-(2,4,6-trichlorophenoxy)ethyl group. This compound is notable for its applications in various fields, including chemistry and biology, due to its unique chemical structure and properties.

Properties

IUPAC Name

1-[2-(2,4,6-trichlorophenoxy)ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl3NO/c13-9-7-10(14)12(11(15)8-9)17-6-5-16-3-1-2-4-16/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMOTCMNPVSGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=C(C=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,4,6-trichlorophenoxy)ethyl]pyrrolidine typically involves the reaction of 2-(2,4,6-trichlorophenoxy)ethyl chloride with pyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2,4,6-Trichlorophenoxy)ethyl]pyrrolidine undergoes various chemical reactions, including:

    Nucleophilic substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro groups on the phenoxy ring.

    Oxidation and reduction: The pyrrolidine ring can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

Scientific Research Applications

1-[2-(2,4,6-Trichlorophenoxy)ethyl]pyrrolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(2,4,6-trichlorophenoxy)ethyl]pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[2-(2,4,6-trichlorophenoxy)ethyl]pyrrolidine
Reactant of Route 2
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1-[2-(2,4,6-trichlorophenoxy)ethyl]pyrrolidine

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